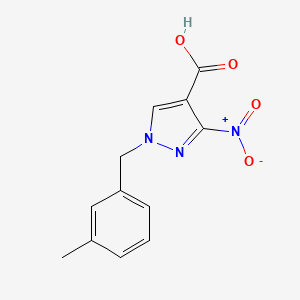

1-(3-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a 3-methylbenzyl group, a nitro group, and a carboxylic acid group attached to the pyrazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form the pyrazole ring.

Introduction of the Nitro Group: Nitration of the pyrazole ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid. This step introduces the nitro group at the desired position on the pyrazole ring.

Attachment of the 3-Methylbenzyl Group: The 3-methylbenzyl group can be introduced through a Friedel-Crafts alkylation reaction. This involves the reaction of the pyrazole derivative with 3-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

1-(3-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or other substituents can be replaced by different nucleophiles.

Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic medium.

Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Esterification: Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) as catalysts.

Major Products Formed

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Amino derivatives.

Substitution: Various substituted pyrazole derivatives.

Esterification: Ester derivatives of the carboxylic acid group.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

This compound has shown potential in medicinal chemistry, particularly in the development of new pharmaceuticals. Its nitro group and pyrazole ring structure are significant for biological activity.

- Antimicrobial Activity : Research indicates that derivatives of pyrazole compounds exhibit antimicrobial properties. Studies have suggested that modifications to the pyrazole structure can enhance efficacy against various bacterial strains .

- Anti-inflammatory Properties : Some studies have identified similar pyrazole derivatives as having anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis .

Agrochemical Applications

The compound's structure suggests potential use in agrochemicals, particularly as herbicides or fungicides.

- Herbicidal Activity : Pyrazole derivatives have been investigated for their herbicidal properties. The introduction of specific functional groups can improve selectivity and efficacy against target weeds while minimizing damage to crops .

Materials Science

The unique chemical properties of this compound may also find applications in materials science.

- Polymer Chemistry : The compound can be used as a building block in the synthesis of polymers with specific functional characteristics. Its carboxylic acid group allows for further functionalization and incorporation into polymer matrices .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial activity of various pyrazole derivatives, including this compound. The results indicated that certain modifications to the nitro group significantly enhanced antibacterial activity against Gram-positive bacteria, showcasing its potential as a lead compound for antibiotic development .

Case Study 2: Herbicidal Efficacy

In agricultural research, a series of pyrazole-based compounds were tested for herbicidal efficacy. The findings revealed that compounds with similar structures exhibited substantial herbicidal activity against common weeds while showing low toxicity to crops. This suggests that this compound could be developed into an effective herbicide formulation .

Mecanismo De Acción

The mechanism of action of 1-(3-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects in cancer cells.

Comparación Con Compuestos Similares

1-(3-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:

1-(3-methylbenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid: Differing only in the position of the carboxylic acid group, this compound may exhibit different chemical reactivity and biological activity.

1-(3-methylbenzyl)-3-amino-1H-pyrazole-4-carboxylic acid: The amino group in place of the nitro group can significantly alter the compound’s properties and applications.

1-(3-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxamide: The carboxamide derivative may have different solubility and stability characteristics compared to the carboxylic acid.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Actividad Biológica

1-(3-Methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid is a compound of interest due to its potential biological activities. With a molecular formula of C12H11N3O4 and a molar mass of 261.23 g/mol, this compound has been investigated for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

The chemical properties of this compound are summarized in the table below:

| Property | Value |

|---|---|

| Molecular Formula | C12H11N3O4 |

| Molar Mass | 261.23 g/mol |

| Density | 1.42 ± 0.1 g/cm³ (Predicted) |

| Boiling Point | 502.0 ± 50.0 °C (Predicted) |

| pKa | 1.73 ± 0.25 (Predicted) |

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds often exhibit significant antimicrobial properties. In a study focused on similar pyrazole derivatives, compounds with nitro groups were shown to possess enhanced antimicrobial activity against various bacterial strains. The presence of the nitro group in the structure may contribute to this activity by interfering with bacterial cell wall synthesis or function .

Anti-inflammatory Effects

Pyrazole derivatives have been explored for their anti-inflammatory effects, which are crucial in treating conditions such as arthritis and other inflammatory diseases. The mechanism often involves inhibition of pro-inflammatory cytokines and mediators, potentially through the modulation of signaling pathways related to inflammation .

Anticancer Potential

The anticancer activity of pyrazole derivatives has gained attention in recent years. In vitro studies have demonstrated that certain pyrazole compounds can inhibit the proliferation of cancer cell lines, such as HeLa and A549 cells. The mechanism is believed to involve apoptosis induction and cell cycle arrest . Specifically, modifications in the pyrazole structure can lead to increased cytotoxicity against various cancer types.

Case Studies

Case Study 1: Antimicrobial Evaluation

In a comparative study, several pyrazole derivatives were synthesized and screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a similar structure to this compound exhibited minimum inhibitory concentrations (MICs) in the range of 10–30 µg/mL, demonstrating promising antimicrobial efficacy .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of pyrazole derivatives revealed that compounds with a nitro group showed significant cytotoxic effects against human cancer cell lines. The study reported IC50 values ranging from 5 to 15 µM for various cell lines, indicating that structural modifications could enhance their therapeutic potential .

Propiedades

IUPAC Name |

1-[(3-methylphenyl)methyl]-3-nitropyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4/c1-8-3-2-4-9(5-8)6-14-7-10(12(16)17)11(13-14)15(18)19/h2-5,7H,6H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFKYTJKZWQOEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=C(C(=N2)[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.